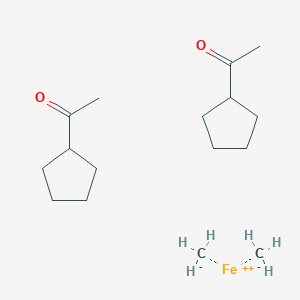
Methyltetrazine-amino-PEG10-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG10-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-amine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG10-amine. The methyltetrazine group is introduced via a reaction with a suitable precursor, such as a tetrazine derivative, under controlled conditions. The amino group is then coupled with PEG10 through a series of reactions involving activation and coupling agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as chromatography and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG10-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron demand Diels-Alder (IEDDA) reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carboxylic acids, NHS esters, and strained alkenes/alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG10-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and labeled compounds for analytical and diagnostic purposes.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in complex biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-amino-PEG10-amine exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine group reacts with strained alkenes/alkynes to form stable covalent bonds, allowing for the precise labeling and modification of biomolecules . This mechanism is highly selective and efficient, making it ideal for use in live-cell imaging and other biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyltetrazine-amino-PEG10-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG10 spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C33H56N6O11 |
|---|---|
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C33H56N6O11/c1-29-36-38-33(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34/h2-5H,6-28,34H2,1H3,(H,35,40) |
Clé InChI |
OSXMRPLFLZFPLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)
![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)



![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)


